7-ethyl-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide 7-ethyl-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15581947
InChI: InChI=1S/C20H19N5O3/c1-3-24-16(21)14(19(26)22-11-13-7-5-9-28-13)10-15-18(24)23-17-12(2)6-4-8-25(17)20(15)27/h4-10,21H,3,11H2,1-2H3,(H,22,26)
SMILES:
Molecular Formula: C20H19N5O3
Molecular Weight: 377.4 g/mol

7-ethyl-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

CAS No.:

Cat. No.: VC15581947

Molecular Formula: C20H19N5O3

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

7-ethyl-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide -

Specification

Molecular Formula C20H19N5O3
Molecular Weight 377.4 g/mol
IUPAC Name 7-ethyl-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Standard InChI InChI=1S/C20H19N5O3/c1-3-24-16(21)14(19(26)22-11-13-7-5-9-28-13)10-15-18(24)23-17-12(2)6-4-8-25(17)20(15)27/h4-10,21H,3,11H2,1-2H3,(H,22,26)
Standard InChI Key HZIIEPWVJGUUGM-UHFFFAOYSA-N
Canonical SMILES CCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CO3)C(=O)N4C=CC=C(C4=N2)C

Introduction

7-ethyl-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its intricate tricyclic structure and diverse functional groups. This compound features an imino group, an oxo group, and a furan moiety, contributing to its unique chemical reactivity and potential biological activities. The molecular weight of this compound is approximately 363.4 g/mol.

Synthesis Methods

The synthesis of 7-ethyl-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. A common approach includes the reaction of ethyl derivatives with furan-2-ylmethyl compounds under controlled conditions such as strong bases and specific solvents like dimethylformamide, often under inert atmospheres.

Potential Applications

This compound is of interest in synthetic organic chemistry and medicinal chemistry due to its potential applications in drug development and material science. Its unique structural characteristics may provide insights into novel therapeutic strategies, particularly in modulating cellular pathways and physiological responses.

Research Findings and Biological Activity

Preliminary studies suggest that compounds with similar structural features exhibit significant biological activity, potentially affecting cellular pathways and having therapeutic implications. Understanding the interactions of this compound within biological systems is essential for elucidating its mechanisms of action and determining its therapeutic potential and safety profile.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
Ethyl 6-(2-chlorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxoC22H19ClN5O3Chlorobenzoyl moiety; similar tricyclic structure
6-imino-N-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradecaC20H19N5O3Propanoyl group; different substituents
7-cyclopentyl-N-(furan-2-yldimethyl)-6-iminoC21H24N4O3Similar triazatricyclic framework; cyclopentyl substitution

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